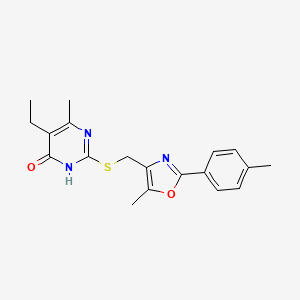

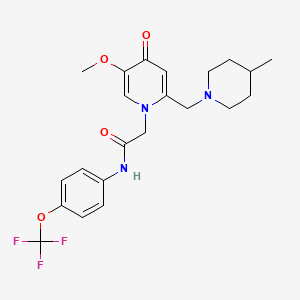

5-Ethyl-6-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals that have varied applications in the field of chemistry and biology due to their unique structural features and potential biological activities. While specific studies on this exact molecule may be limited, research on similar compounds provides insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic building blocks to form the desired pyrimidine derivatives. These processes can include condensation reactions, the use of reagents like ethyl (2-tert-butyl-2H-tetrazol-5-yl)acetate, and specific catalysts to facilitate the formation of the pyrimidin-4-ol core structure (Kanno et al., 1991).

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods such as FT-IR, NMR, UV-Vis, and X-ray diffraction. These techniques help in identifying the molecular fingerprints and the three-dimensional arrangement of atoms within the compound. For instance, compounds with similar structural frameworks have been analyzed using DFT/B3LYP functional and basis sets to understand their optimized structures and electronic properties (Sert et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving pyrimidin-4-ol derivatives can vary widely, including alkylation, acylation, and condensation reactions. These reactions can significantly alter the chemical properties and biological activity of the compounds. The exact reactions and properties would depend on the substituents present on the pyrimidine ring and the reaction conditions employed (Novikov et al., 2005).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline structure of pyrimidin-4-ol derivatives are crucial for their application in various fields. These properties can be influenced by the nature of the substituents on the pyrimidine ring and the overall molecular structure. X-ray crystallography can provide detailed information about the crystalline structure and molecular geometry (Gangjee et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH-dependence, are influenced by the molecular structure. The presence of functional groups such as methyl, ethyl, or thioether can impact the compound's acidity, basicity, and nucleophilicity. Studies on similar compounds have explored their binding affinity to biological targets, providing insights into their reactivity and potential biological applications (Afrough et al., 2017).

Aplicaciones Científicas De Investigación

Spectral and DFT Analysis

Research on compounds with similar structures involves detailed spectral analysis and density functional theory (DFT) calculations. For instance, a study on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate showcased spectral (FT-IR, 1H and 13C NMR, UV-Vis) and single-crystal x-ray diffraction identification, alongside DFT/B3LYP theoretical calculations. These analyses provide insights into the optimized structure, electronic, and nonlinear optical properties, suggesting potential for applications in material sciences and pharmacology due to the compound's interaction with proteins like c-MET, indicating cancer treatment potential (Sert et al., 2020).

Biological Activity

Another area of application is the exploration of biological activities. Compounds such as 2-Methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one, derived from similar synthetic pathways, have shown biocidal properties against various bacteria and fungi, indicating their potential as antimicrobial agents (Youssef et al., 2011).

Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. Research on thiopyrimidine derivatives, similar in structure to the compound , demonstrates significant NLO properties, suggesting their utility in high-tech applications like photonics and laser technology (Hussain et al., 2020).

Synthesis and Cyclization Reactions

Further research includes the synthesis and cyclization reactions of pyrimidine derivatives, exploring their enzymatic activities. This provides a foundation for developing new compounds with potential applications in biochemistry and pharmaceuticals, indicating the versatility of pyrimidine-based structures in synthesizing biologically active molecules (Abd & Awas, 2008).

Antimicrobial and Anti-inflammatory Agents

Lastly, the development of new heterocyclic compounds, including those containing sulfonamido moieties derived from pyrimidine bases, emphasizes their use as potential antimicrobial and anti-inflammatory agents. This signifies the compound's potential in medicinal chemistry for drug development (Azab et al., 2013).

Propiedades

IUPAC Name |

5-ethyl-4-methyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-5-15-12(3)20-19(22-17(15)23)25-10-16-13(4)24-18(21-16)14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSNOKQHMUGDCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-6-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2495572.png)

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2495575.png)

![3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2495577.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)

![2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2495579.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2495584.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B2495586.png)

![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone](/img/structure/B2495588.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)